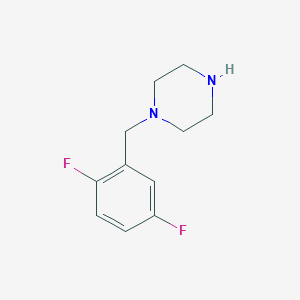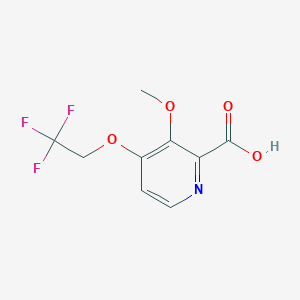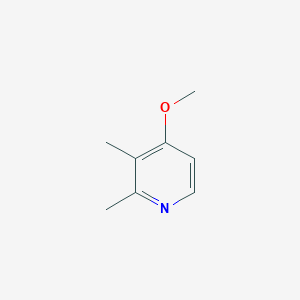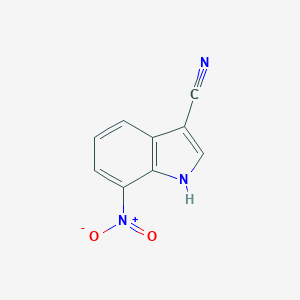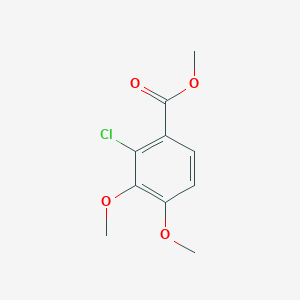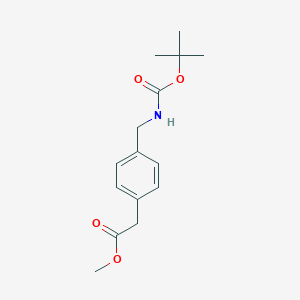
叔丁基4-((甲氧羰基)甲基)苄基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and related compounds involves multi-step chemical reactions, including protection and deprotection strategies, iodolactamization, and amidation. For example, an enantioselective synthesis route using iodolactamization as a key step has been developed for producing a closely related compound, demonstrating the complex methodologies involved in synthesizing such molecules (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and its derivatives is characterized by complex functional groups that contribute to its reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to elucidate the structure, demonstrating the molecule's arrangement and confirming the presence of tert-butyl, carbamate, and methoxycarbonyl groups (Çolak et al., 2021).
Chemical Reactions and Properties
Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate participates in a variety of chemical reactions, including carbamoylation, methoxycarbonylation, and reactions with organometallics. These reactions often leverage the compound's functional groups to introduce or transform chemical moieties, highlighting its utility in synthetic organic chemistry. For instance, its use as an N-(Boc)-protected nitrone equivalent in reactions with organometallics illustrates its versatility as a building block (Guinchard et al., 2005).
科学研究应用
-
Scientific Field: Organic Chemistry
-
Scientific Field: Pharmaceutical Research
- Application : “Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate” is a key intermediate in the synthesis of Vandetanib , a medication used to treat certain types of cancer.
- Method of Application : It was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation and substitution .
- Results or Outcomes : The successful synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of medullary thyroid cancer and advanced renal cell carcinoma .
-
Scientific Field: Biochemistry
- Application : “Tert-butyl (4 R)-4- (methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate”, a similar compound, is an intermediate in the synthesis of Biotin , a water-soluble vitamin.
- Method of Application : It was synthesized from L-cystine in overall yield 54% through three steps .
- Results or Outcomes : The successful synthesis of Biotin, which is involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
-
Scientific Field: Material Science
- Application : “Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate” is used as a precursor in the synthesis of certain polymers .
- Method of Application : The compound is typically reacted with other monomers under controlled conditions to form the desired polymer .
- Results or Outcomes : The resulting polymers have various applications in industries such as plastics, coatings, and adhesives .
-
Scientific Field: Biochemistry
- Application : “Methyl 4-tert-butylbenzoate”, a similar compound, undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products .
- Method of Application : The synthesis involves a Claisen condensation reaction .
- Results or Outcomes : The successful synthesis of avobenzone, a key ingredient in many sunscreen products .
-
Scientific Field: Chemical Engineering
- Application : “tert-Butyl methyl ether”, another similar compound, is used to synthesize fatty acid methyl esters (FAMEs) and glycerol tert-butyl ether via transesterification with canola oil under supercritical conditions .
- Method of Application : The synthesis involves a transesterification reaction under supercritical conditions .
- Results or Outcomes : The successful synthesis of FAMEs and glycerol tert-butyl ether, which have potential applications as biofuels .
-
Scientific Field: Organic Synthesis
- Application : “Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate” is used as a reagent in organic synthesis .
- Method of Application : The specific methods of application can vary depending on the reaction being performed. Typically, it would be used in a reaction vessel under controlled conditions .
- Results or Outcomes : The outcomes of these reactions would also depend on the specific reaction being performed. In general, this compound would be expected to react with other organic compounds to form new chemical structures .
-
Scientific Field: Sunscreen Manufacturing
- Application : “Methyl 4-tert-butylbenzoate”, a similar compound, undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products .
- Method of Application : The synthesis involves a Claisen condensation reaction .
- Results or Outcomes : The successful synthesis of avobenzone, a key ingredient in many sunscreen products .
-
Scientific Field: Biofuel Production
- Application : “tert-Butyl methyl ether”, another similar compound, is used to synthesize fatty acid methyl esters (FAMEs) and glycerol tert-butyl ether via transesterification with canola oil under supercritical conditions .
- Method of Application : The synthesis involves a transesterification reaction under supercritical conditions .
- Results or Outcomes : The successful synthesis of FAMEs and glycerol tert-butyl ether, which have potential applications as biofuels .
安全和危害
The safety information for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
属性
IUPAC Name |
methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXLXTJZZNBYOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625316 |
Source


|
| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate | |
CAS RN |
191871-32-6 |
Source


|
| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
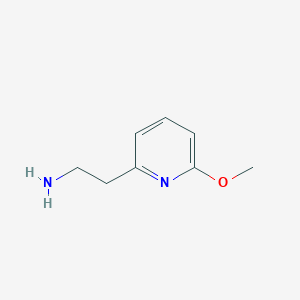
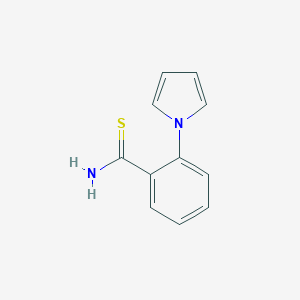
![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)
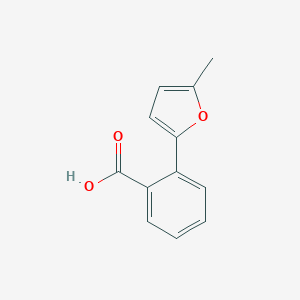
![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)
